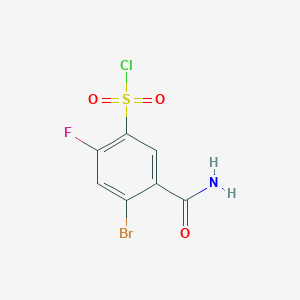

4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H4BrClFNO3S and a molecular weight of 316.53 g/mol . This compound is characterized by the presence of bromine, fluorine, carbamoyl, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

The synthesis of 4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride involves several steps. Industrial production methods may involve bulk manufacturing and sourcing of raw materials, followed by controlled chemical reactions to ensure high purity and yield .

Analyse Des Réactions Chimiques

4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Applications De Recherche Scientifique

4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride can be compared with similar compounds such as:

2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride: This compound has a similar structure but with different positions of the bromine and fluorine atoms.

4-Bromo-2-fluorobenzoyl chloride: This compound lacks the carbamoyl and sulfonyl chloride groups, making it less reactive in certain types of reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications.

Activité Biologique

4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride (CAS No. 1483921-01-2) is an organic compound characterized by its complex structure, which includes a bromo group, a carbamoyl group, a fluorine atom, and a sulfonyl chloride functional group. This unique combination endows the compound with significant reactivity and potential applications in biological research and pharmaceutical chemistry.

- Molecular Formula : C₇H₄BrClFNO₃S

- Molecular Weight : 316.53 g/mol

The sulfonyl chloride group in this compound is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins. This property is crucial for studies related to enzyme inhibition and protein interactions, making it a valuable tool in biochemical research.

Biological Activity Overview

The biological activity of this compound has been primarily linked to its ability to modify protein functions. The following sections detail specific areas of biological activity, including in vitro and in vivo studies, as well as potential therapeutic applications.

In Vitro Studies

-

Cell Viability Assays :

- Research indicates that this compound exhibits selective toxicity towards certain cancer cell lines. For example, concentrations above 10 μM resulted in significant cell viability loss in SH-SY5Y neuroblastoma cell lines.

- The compound's effectiveness was evaluated against various cancer types, highlighting its potential as an anticancer agent.

-

Kinase Activity Profiling :

- Studies have shown that this compound effectively inhibits Bruton's tyrosine kinase (BTK) activity in vitro. This inhibition leads to decreased B-cell proliferation, suggesting its potential use in treating B-cell malignancies.

-

Enzyme Inhibition Studies :

- The highly reactive sulfonyl chloride moiety allows for the investigation of enzyme inhibition mechanisms. Interaction studies have focused on its ability to covalently bond with nucleophilic residues in proteins, which is essential for understanding metabolic pathways and drug design.

In Vivo Studies

- Mouse Models :

- In SCID mouse models treated with anti-CD40 antibodies to induce colitis, administration of this compound demonstrated dose-dependent efficacy in reducing inflammation. Histological evaluations indicated significant improvements comparable to established treatments.

- These findings suggest that the compound may have therapeutic potential in inflammatory diseases.

Table: Summary of Biological Activities

| Study Type | Findings | Reference |

|---|---|---|

| Cell Viability | Significant toxicity towards SH-SY5Y neuroblastoma cells at >10 μM | |

| Kinase Inhibition | Effective BTK inhibition leading to decreased B-cell proliferation | |

| In Vivo Efficacy | Dose-dependent reduction of inflammation in colitis mouse models |

Although specific literature detailing the exact mechanism of action for this compound is limited, its structural features suggest that it may interact with various biological macromolecules through covalent modifications. This interaction can lead to alterations in enzyme activity or protein function, which are critical for understanding its biological effects.

Applications in Drug Design

The compound's ability to modify protein functions positions it as a promising candidate for drug design, particularly in the development of targeted therapies for cancer and autoimmune diseases. Its role as a reagent in modifying biomolecules facilitates research into enzyme interactions and biochemical pathways essential for therapeutic advancements.

Propriétés

IUPAC Name |

4-bromo-5-carbamoyl-2-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClFNO3S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLCLHNURHAFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.